(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known as MPTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTD belongs to the class of thiazolidinediones and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that regulate various metabolic processes such as glucose and lipid metabolism. (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been found to activate PPARs, which may explain its antidiabetic and anti-inflammatory properties.
Biochemical and Physiological Effects:
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. In animal models of diabetes, (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake. Additionally, (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases such as cancer and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an antidiabetic agent. (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. Additionally, (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases such as cancer and cardiovascular diseases.
One of the limitations of using (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity. (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione. One potential direction is the development of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione and its potential applications in the treatment of various diseases such as cancer and cardiovascular diseases. Finally, more studies are needed to evaluate the safety and toxicity of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione in different cell lines and animal models.
Synthesis Methods
The synthesis of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in ethanol followed by a cyclization reaction with chloroacetic acid. The final product is obtained after purification through recrystallization. The purity of the compound is confirmed through analytical methods such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit various therapeutic applications in scientific research. One of the primary applications of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is its potential as an antidiabetic agent. (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. Additionally, (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases such as cancer and cardiovascular diseases.
properties
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKGUBMRBLJJW-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
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